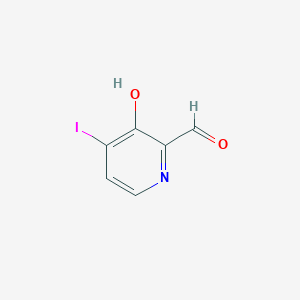

3-Hydroxy-4-iodopyridine-2-carbaldehyde

Description

Convergent and Divergent Synthetic Pathways to 3-Hydroxy-4-iodopyridine-2-carbaldehyde

Beyond linear sequences, convergent and divergent strategies offer enhanced efficiency and flexibility in the synthesis of complex molecules like this compound.

A divergent synthesis begins with a common intermediate that is elaborated into a variety of structurally related compounds. This strategy is particularly valuable for creating libraries of analogues for structure-activity relationship (SAR) studies. A common precursor, such as a 3-hydroxy-4-halopyridine, could be divergently functionalized. For example, the C-2 position could be subjected to formylation to yield the target compound, or alternatively, to other C-H functionalization reactions to install different groups, thereby generating a family of related molecules. rsc.org

Multi-component Reactions for Diverse Pyridine (B92270) Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, represent a highly efficient strategy for the de novo construction of complex heterocyclic rings. rsc.org Several MCRs are known for the synthesis of polysubstituted pyridines and their dihydrogenated precursors. acsgcipr.org

The Hantzsch dihydropyridine (B1217469) synthesis, for example, is a classic MCR that combines an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine. While the direct synthesis of this compound via an MCR has not been specifically reported, it is conceivable to design an MCR that assembles a pyridine ring with a substitution pattern that serves as a close precursor.

For instance, a three-component condensation of aldehydes, malononitrile, and thiophenols can yield highly substituted pyridines. nih.govresearchgate.net By carefully selecting starting materials with appropriate functional handles, one could construct a pyridine core that can be elaborated into the target molecule through subsequent transformations. The key advantage of MCRs lies in their operational simplicity and atom economy, rapidly generating molecular complexity from simple starting materials. nih.gov

The following table summarizes a representative three-component pyridine synthesis.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

| Aromatic Aldehyde | Malononitrile | Thiophenol | Basic Ionic Liquid, RT | 2-Amino-6-thioxo-4-aryl-1,6-dihydropyridine-3,5-dicarbonitrile |

| Benzyl (B1604629) alcohol | Acetophenone | Ammonium acetate | Pd/Hydroxyapatite | 2,4-Diphenyl-6-methylpyridine |

Cascade and Tandem Processes in Complex Pyridine Synthesis

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more sequential bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. ccspublishing.org.cn This approach offers remarkable efficiency in constructing complex molecular architectures from simple precursors.

The synthesis of polysubstituted pyridines can be achieved through cascade reactions that form the heterocyclic ring from acyclic starting materials in a single, orchestrated sequence. For example, a merged cycloaddition/cycloreversion process using 1,4-oxazinone precursors has been shown to be a reliable method for preparing highly substituted pyridines. nih.gov In this type of reaction, a Diels-Alder reaction between the oxazinone and an alkyne is followed by a retro-Diels-Alder reaction, which expels a stable molecule (like CO₂) to yield the aromatic pyridine ring.

Another strategy involves the cascade nucleophilic addition to 1,2,3-triazines. The reaction of these electron-deficient heterocycles with active methylene (B1212753) compounds, such as substituted acetonitriles or ketones, can trigger a cascade of reactions including nucleophilic addition, ring-opening, and recyclization with nitrogen extrusion to afford highly functionalized pyridines. ccspublishing.org.cn While a specific cascade for this compound is not documented, these powerful methodologies provide a conceptual framework for designing a suitable acyclic precursor that could undergo a programmed cascade cyclization to form the desired substituted pyridine core in one pot.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4INO2 |

|---|---|

Molecular Weight |

249.01 g/mol |

IUPAC Name |

3-hydroxy-4-iodopyridine-2-carbaldehyde |

InChI |

InChI=1S/C6H4INO2/c7-4-1-2-8-5(3-9)6(4)10/h1-3,10H |

InChI Key |

MPULTSLTQKNBFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1I)O)C=O |

Origin of Product |

United States |

Reactivity and Transformational Chemistry of 3 Hydroxy 4 Iodopyridine 2 Carbaldehyde

Chemical Transformations Involving the Aldehyde Moiety

The aldehyde group at the C-2 position of the pyridine (B92270) ring is a primary site for a variety of chemical transformations, including condensation reactions, nucleophilic and electrophilic additions, and oxidation-reduction reactions.

Condensation Reactions with Primary Amines and Hydrazines (e.g., Thiosemicarbazones, Imines)

The aldehyde functionality of 3-Hydroxy-4-iodopyridine-2-carbaldehyde readily undergoes condensation reactions with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. A particularly well-studied class of such derivatives are the thiosemicarbazones, which are formed by the reaction with thiosemicarbazide (B42300). These reactions typically proceed by nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by dehydration.

The general reaction for the formation of a thiosemicarbazone from a pyridine-2-carboxaldehyde derivative involves refluxing the aldehyde with thiosemicarbazide in a suitable solvent, such as methanol. researchgate.net For this compound, this reaction is expected to proceed similarly, yielding the corresponding 3-hydroxy-4-iodopyridine-2-carboxaldehyde thiosemicarbazone. The presence of the hydroxyl group and the iodo substituent may influence the reaction rate and the properties of the resulting thiosemicarbazone.

Similarly, condensation with various primary amines leads to the formation of imines. For instance, reaction with anilines can produce a series of Schiff bases. google.com The stability and electronic properties of these imines are influenced by the substituents on the aniline (B41778) ring. google.com

| Reactant | Product Type | General Reaction Conditions |

| Thiosemicarbazide | Thiosemicarbazone | Reflux in methanol |

| Primary Amines (e.g., anilines) | Imine (Schiff Base) | Stirring in a suitable solvent at room temperature or with gentle heating |

Electrophilic and Nucleophilic Additions to the Carbonyl Group

The carbonyl group of the aldehyde is susceptible to both electrophilic and nucleophilic additions. Protonation of the carbonyl oxygen by an acid enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles.

Nucleophilic addition is a fundamental reaction of aldehydes. A variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds) and cyanide ions, can add to the carbonyl carbon. The addition of a Grignard reagent, for instance, would lead to the formation of a secondary alcohol after an aqueous workup.

The presence of the electron-withdrawing pyridine ring and the iodo substituent is expected to enhance the electrophilicity of the carbonyl carbon, thus facilitating nucleophilic attack.

Oxidation and Reduction Chemistries of the Aldehyde Functionality

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) can be employed to convert the aldehyde to the corresponding 3-hydroxy-4-iodopyridine-2-carboxylic acid. The choice of oxidant is crucial to avoid unwanted side reactions, particularly with the electron-rich pyridine ring and the hydroxyl group. For instance, oxidation of 2-methylpyridine (B31789) to 2-formylpyridine can be achieved using selenium dioxide (SeO₂). researchgate.net

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 3-hydroxy-4-iodopyridin-2-yl)methanol, using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for this transformation. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although care must be taken due to its higher reactivity. Catalytic hydrogenation over a metal catalyst (e.g., Pd, Pt, Ni) is another effective method for the reduction of the aldehyde. google.com

| Transformation | Reagent Example | Product |

| Oxidation | Potassium Permanganate (KMnO₄) | 3-Hydroxy-4-iodopyridine-2-carboxylic acid |

| Reduction | Sodium Borohydride (NaBH₄) | (3-Hydroxy-4-iodopyridin-2-yl)methanol |

Reactivity of the Hydroxyl Group

The hydroxyl group at the C-3 position is a key functional group that can undergo various reactions, including alkylation, acylation, and participation in metal chelation.

Alkylation and Acylation Reactions for Protecting Group Strategies

The hydroxyl group can be alkylated or acylated to introduce a protecting group, which is often a necessary step in multi-step syntheses to prevent its interference with reactions at other sites of the molecule. researchgate.netrsc.org

Alkylation: Alkylation involves the reaction of the hydroxyl group with an alkyl halide in the presence of a base to form an ether. Common alkylating agents include methyl iodide, benzyl (B1604629) bromide, and others. The choice of the base is important to deprotonate the hydroxyl group without causing other reactions.

Acylation: Acylation is the reaction of the hydroxyl group with an acylating agent, such as an acid chloride or anhydride (B1165640), in the presence of a base to form an ester. Acetyl chloride or acetic anhydride are commonly used to introduce an acetyl protecting group.

These protecting groups can be later removed under specific conditions to regenerate the hydroxyl group. The presence of the iodo group may influence the acidity of the hydroxyl group and thus its reactivity in these protection strategies.

Metal Chelation and Coordination with Transition Metal Ions

The 3-hydroxypyridine-2-carbaldehyde scaffold, particularly in its deprotonated form, can act as a bidentate chelating ligand for various transition metal ions. researchgate.netpipzine-chem.comrsc.org The chelation typically occurs through the oxygen atom of the deprotonated hydroxyl group and the nitrogen atom of the pyridine ring. The resulting metal complexes can have interesting catalytic or biological properties.

The coordination ability is influenced by the substituents on the pyridine ring. The iodo substituent at the 4-position, being electron-withdrawing, might affect the electron density on the pyridine nitrogen and the phenolate (B1203915) oxygen, thereby modulating the stability and properties of the metal complexes. The aldehyde group can also participate in coordination, potentially leading to tridentate chelation in some cases. The formation of metal complexes with ions like copper(II) has been studied for related pyridine-2-carbaldehyde derivatives. pipzine-chem.comrsc.org

Cross-Coupling and Organometallic Chemistry at the Iodine Center

The iodine atom at the C4 position of the pyridine ring is a key site for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling and organometallic reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, makes it an excellent handle for such transformations. libretexts.orglibretexts.org

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of biaryl and vinyl-substituted pyridines from 4-iodopyridine (B57791) derivatives. The general order of reactivity for halogens in these reactions is I > Br > Cl, making the iodo-substituted title compound a highly suitable substrate. libretexts.orglibretexts.org

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is a widely used method for forming C-C bonds. wikipedia.org For a substrate like this compound, this reaction would offer a direct route to 4-aryl or 4-vinyl substituted pyridine derivatives. The reaction is typically catalyzed by a Pd(0) species, generated in situ from precursors like Pd(OAc)₂ or Pd(PPh₃)₄, and requires a base to facilitate the transmetalation step. libretexts.orgyonedalabs.com The choice of ligand, base, and solvent is crucial for achieving high yields, especially with multifunctional substrates where side reactions can occur. acs.org While specific examples with this compound are not prevalent in the literature, studies on similarly substituted pyridines, such as 3,4,5-tribromo-2,6-dimethylpyridine, demonstrate that selective cross-coupling at the 4-position is feasible. nih.gov

The Sonogashira coupling provides a pathway to introduce alkyne moieties, forming a C(sp²)-C(sp) bond by reacting the aryl iodide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically cocatalyzed by palladium and copper(I) salts and is carried out in the presence of an amine base. libretexts.orgnih.gov The mild reaction conditions make it suitable for complex and sensitive molecules. wikipedia.org The resulting 4-alkynylpyridine derivatives are versatile intermediates for further transformations. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

The Negishi coupling utilizes an organozinc reagent as the coupling partner. These reactions are known for their high functional group tolerance. sigmaaldrich.com The organozinc reagent is typically formed in situ and then coupled with the aryl iodide under palladium or nickel catalysis. sigmaaldrich.com This method would allow for the introduction of a wide range of alkyl, vinyl, and aryl groups at the 4-position of the pyridine ring.

| Palladium-Catalyzed Coupling Reaction | Coupling Partner | Typical Catalyst System | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | 4-Aryl/Vinyl-3-hydroxypyridine-2-carbaldehyde |

| Sonogashira | R-C≡CH | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine base | 4-Alkynyl-3-hydroxypyridine-2-carbaldehyde |

| Negishi | R-ZnX | Pd(0) or Ni(0) complex | 4-Alkyl/Aryl/Vinyl-3-hydroxypyridine-2-carbaldehyde |

Copper-catalyzed or mediated reactions represent an alternative to palladium-based methods for C-C and C-heteroatom bond formation. beilstein-journals.orgnih.gov These reactions are often cost-effective and can exhibit different reactivity patterns. For instance, copper-catalyzed Ullmann-type reactions could be employed to form C-O, C-S, or C-N bonds at the 4-position of the pyridine ring, although this typically requires higher reaction temperatures than palladium-catalyzed processes. While specific applications to this compound are not extensively documented, the general utility of copper catalysis in pyridine functionalization is well-established. nih.gov

The carbon-iodine bond is susceptible to lithium-halogen exchange, a powerful transformation for creating organolithium species. wikipedia.org This reaction is typically very fast at low temperatures when using alkyllithium reagents like n-butyllithium or t-butyllithium. The rate of exchange follows the trend I > Br > Cl, making the iodo-substituent ideal for this purpose. wikipedia.orgharvard.eduprinceton.edu

The reaction would proceed by treating this compound with an alkyllithium reagent, which would result in the formation of 3-hydroxy-4-lithiopyridine-2-carbaldehyde. This newly formed organolithium intermediate is a potent nucleophile and can be trapped with a variety of electrophiles. However, the presence of the acidic hydroxyl and the electrophilic aldehyde group on the ring complicates this transformation, as the organolithium reagent could react with these functionalities. Protection of the hydroxyl and aldehyde groups would likely be necessary prior to the lithium-halogen exchange.

| Step | Reagent | Intermediate/Product | Notes |

| 1. Protection (Hypothetical) | Protecting group reagents | Protected this compound | Hydroxyl and aldehyde groups are masked to prevent side reactions. |

| 2. Lithium-Halogen Exchange | Alkyllithium (e.g., n-BuLi, t-BuLi) | Protected 3-hydroxy-4-lithiopyridine-2-carbaldehyde | Typically performed at low temperatures (e.g., -78 °C). harvard.edu |

| 3. Electrophilic Quench | Electrophile (E⁺) | Protected 4-substituted-3-hydroxypyridine-2-carbaldehyde | Examples of E⁺ include aldehydes, ketones, CO₂, alkyl halides. |

| 4. Deprotection | Deprotection reagent | 4-Substituted-3-hydroxypyridine-2-carbaldehyde | Removal of protecting groups to yield the final product. |

Heterocyclization and Annulation Reactions Employing this compound

The adjacent hydroxyl and aldehyde functionalities on the pyridine core make this compound a prime candidate for the construction of fused heterocyclic ring systems. These reactions, often involving condensation and subsequent cyclization, can lead to a variety of bicyclic and polycyclic aromatic compounds.

The synthesis of fused ring systems such as furo[3,2-b]pyridines and thieno[3,2-b]pyridines can be envisioned starting from this compound. researchgate.netmdpi.com

Furo[3,2-b]pyridine (B1253681) Synthesis: A common strategy for constructing the furo[3,2-b]pyridine scaffold involves the reaction of a 3-hydroxypyridine-2-carbaldehyde with a reagent that can provide the remaining two atoms of the furan (B31954) ring. For example, condensation with an active methylene (B1212753) compound like diethyl malonate, followed by intramolecular cyclization, would be a plausible route. The iodine at the 4-position would remain as a functional handle for further diversification via cross-coupling reactions. nih.gov

Thieno[3,2-b]pyridine (B153574) Synthesis: Similarly, the thieno[3,2-b]pyridine system can be accessed through annulation reactions. researchgate.net A typical approach is the Gewald reaction, which involves the condensation of the aldehyde with an active methylene nitrile (e.g., malononitrile) and a sulfur source (e.g., elemental sulfur) in the presence of a base. This would lead to the formation of an aminothieno[3,2-b]pyridine derivative. The 3-hydroxy group of the starting material could direct or participate in these cyclization strategies. mdpi.comnih.gov

While specific examples involving this compound are scarce, the pyridine ring itself can undergo ring expansion and contraction reactions under specific conditions. These transformations are less common and often require highly specialized reagents or photochemical conditions. For instance, certain substituted pyridines can be transformed into diazepines or other seven-membered rings. Conversely, ring contraction of pyridines to pyrrole (B145914) derivatives has also been reported, although these methods are not generally applicable to a wide range of substrates. The specific functional groups on this compound would be expected to significantly influence the feasibility and outcome of such skeletal rearrangements.

Advanced Spectroscopic Characterization of 3 Hydroxy 4 Iodopyridine 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the detailed molecular structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

The ¹H NMR spectrum of 3-Hydroxy-4-iodopyridine-2-carbaldehyde is anticipated to reveal key signals corresponding to the aldehyde, aromatic, and hydroxyl protons. The electron-withdrawing and donating nature of the substituents—aldehyde, iodine, and hydroxyl groups—will significantly influence the chemical shifts of the remaining two protons on the pyridine (B92270) ring.

The aldehyde proton (CHO) is expected to be the most deshielded proton, appearing as a distinct singlet in the δ 9.8–10.5 ppm region. This is consistent with data from analogous compounds like 3-hydroxypyridine-2-carboxaldehyde (B112167), where the aldehyde proton resonates in a similar downfield area. The two surviving aromatic protons at positions 5 and 6 of the pyridine ring will likely manifest as doublets, a result of their coupling to each other. The hydroxyl proton (-OH) signal is typically broad, and its position is highly sensitive to solvent, concentration, and temperature, but it is expected to be observed.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| OH | 9.0 - 12.0 | Broad Singlet |

| CHO | 9.8 - 10.5 | Singlet |

| H-6 | 8.1 - 8.4 | Doublet |

| H-5 | 7.3 - 7.6 | Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

A ¹³C NMR spectrum provides a detailed map of the carbon framework. For this compound, six unique signals are expected, corresponding to each carbon atom in the molecule.

The carbonyl carbon of the aldehyde group is characteristically the most deshielded, with a predicted chemical shift in the δ 190–200 ppm range. The carbon atom bonded to the iodine (C-4) is expected to be significantly shielded due to the "heavy atom effect," placing its signal at an unusually upfield position for an aromatic carbon. The other ring carbons (C-2, C-3, C-5, and C-6) will have shifts determined by their proximity to the nitrogen atom and the other functional groups.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 190 - 200 |

| C-3 | 158 - 165 |

| C-2 | 152 - 158 |

| C-6 | 148 - 154 |

| C-5 | 118 - 124 |

| C-4 | 92 - 100 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would confirm the connectivity between adjacent protons. A cross-peak between the signals of H-5 and H-6 would be expected, verifying their ortho-relationship on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon. This would allow for the definitive assignment of C-5, C-6, and the aldehyde carbon based on the established proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over two to three bonds) between protons and carbons. It is particularly valuable for assigning quaternary (non-protonated) carbons. For instance, the aldehyde proton would be expected to show a correlation to C-2, while the H-6 proton would likely correlate to C-2 and C-4, helping to lock in the assignments of the carbon skeleton.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum provides a diagnostic fingerprint of a molecule's functional groups. For this compound, several key absorption bands are anticipated.

A broad band in the 3200–3600 cm⁻¹ region is expected for the O-H stretching vibration of the hydroxyl group. A strong, sharp peak between 1680 cm⁻¹ and 1710 cm⁻¹ would be characteristic of the C=O stretch of the aldehyde. The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400–1600 cm⁻¹ range. The FT-IR spectrum of the related 3-hydroxypyridine-2-carboxaldehyde shows a prominent aldehyde C=O stretch around 1700 cm⁻¹.

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch | 3200 - 3600 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aldehyde C-H Stretch | 2720 - 2820 | Weak |

| C=O Stretch (Aldehyde) | 1680 - 1710 | Strong, Sharp |

| C=C and C=N Stretches | 1400 - 1600 | Medium-Strong |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy offers complementary information to FT-IR, as different vibrational modes may be more or less active in each technique. The symmetric vibrations of the pyridine ring, often referred to as "ring breathing" modes, are typically strong in Raman spectra and would provide a characteristic fingerprint. A key feature in the Raman spectrum would be the C-I stretching vibration, which is expected to be a strong band at a low frequency (around 500–600 cm⁻¹). The C=O stretch, while also present, may be of variable intensity.

Table 4: Predicted Raman Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| C=O Stretch (Aldehyde) | 1680 - 1710 | Medium |

| C=C and C=N Stretches | 1400 - 1600 | Strong |

| Ring Breathing Modes | 990 - 1050 | Strong |

| C-I Stretch | 500 - 600 | Strong |

Mass Spectrometry

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound, both low-resolution and high-resolution techniques would provide critical information.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules like this compound. In positive ion mode, the molecule is expected to be readily protonated, primarily at the pyridine nitrogen atom, to yield the [M+H]⁺ ion.

Based on the atomic masses of its constituent elements (C: 12.011, H: 1.008, I: 126.90, N: 14.007, O: 15.999), the nominal molecular weight of this compound (C₆H₄INO₂) is approximately 249 g/mol . Therefore, in an ESI-MS spectrum, a prominent peak corresponding to the [M+H]⁺ ion would be expected at an m/z (mass-to-charge ratio) of approximately 250.

In negative ion mode, deprotonation of the hydroxyl group would result in the [M-H]⁻ ion, which would be observed at an m/z of approximately 248. The relative intensities of the [M+H]⁺ and [M-H]⁻ ions would depend on the experimental conditions, such as the solvent and pH. Studies on other hydroxypyridine derivatives have shown the formation of such adducts in ESI-MS analysis. researchgate.netmassbank.jp

Table 1: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z | Ionization Mode |

|---|---|---|

| [M+H]⁺ | ~250 | Positive |

| [M-H]⁻ | ~248 | Negative |

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental formula of the compound with high accuracy. The monoisotopic mass of this compound, calculated using the most abundant isotopes (¹²C, ¹H, ¹²⁷I, ¹⁴N, ¹⁶O), is 248.9338 g/mol .

HRMS analysis is expected to confirm this exact mass. For instance, the analysis of iodinated peptides has demonstrated that the addition of an iodine atom results in a mass shift of +126 Da, which is readily detected by HRMS. nih.gov The high accuracy of HRMS would allow for the differentiation of this compound from other compounds with the same nominal mass but different elemental compositions.

Table 2: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 249.9417 |

| [M-H]⁻ | 247.9260 |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule, including its ability to absorb and emit light.

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic bands corresponding to π → π* and n → π* electronic transitions within the aromatic pyridine ring and the carbonyl group of the aldehyde. The presence of the hydroxyl and iodo substituents will influence the position and intensity of these absorption bands.

Analogous compounds, such as 3-hydroxyisonicotinaldehyde, show absorption maxima that are pH-dependent. wikipedia.org In acidic solutions, 3-hydroxyisonicotinaldehyde exhibits absorption peaks around 270 nm and 341 nm. wikipedia.org In its anionic form at alkaline pH, the absorption peak shifts to around 385 nm. wikipedia.org Given the structural similarities, this compound is expected to display a similar pH-dependent bathochromic (red) shift in its absorption spectrum. The iodine atom, being a heavy atom, may also influence the electronic transitions through spin-orbit coupling.

The fluorescence properties of this compound are anticipated to be influenced by its "push-pull" electronic character. The electron-donating hydroxyl group and the electron-withdrawing aldehyde and iodo groups create a system that can lead to intramolecular charge transfer upon photoexcitation, which is often associated with fluorescence.

Studies on 3-hydroxypyridine (B118123) derivatives have shown that their fluorescence is highly dependent on pH and the nature of substituents. nih.gov For example, 3-hydroxyisonicotinaldehyde is a green-emitting fluorophore in its anionic form (alkaline pH), with an emission maximum at 525 nm, while in acidic solutions, the fluorescence is less intense and shifted to the blue region of the spectrum. wikipedia.org The quantum yield of the anionic form of 3-hydroxyisonicotinaldehyde is reported to be 15%. wikipedia.org

It is expected that this compound will also exhibit pH-dependent fluorescence. The presence of the heavy iodine atom could potentially lead to a decrease in fluorescence quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state. However, some palladium complexes with electron-deficient ligands have been shown to be luminescent, suggesting that fluorescence is not entirely quenched by heavy atoms. mdpi.com

Table 3: Expected Photophysical Properties of this compound (by analogy to 3-hydroxyisonicotinaldehyde)

| Property | Expected Value (Anionic Form) |

|---|---|

| Absorption Max (λabs) | ~385 nm |

| Emission Max (λem) | ~525 nm (Green) |

| Quantum Yield (ΦF) | < 15% |

| Stokes Shift | ~140 nm |

X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystal structure determination of this compound would provide definitive information about its molecular geometry, conformation, and intermolecular interactions in the solid state.

Based on the crystal structures of related substituted pyridines and bipyridines, several structural features can be anticipated. researchgate.netmdpi.com The pyridine ring is expected to be planar. An intramolecular hydrogen bond between the hydroxyl group at the 3-position and the nitrogen atom of the pyridine ring is highly probable, a feature observed in other 3-hydroxypyridine derivatives. researchgate.net

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Detailed research findings and data tables regarding the single-crystal X-ray diffraction of this compound are not available in published literature. This technique is essential for unambiguously determining the three-dimensional arrangement of atoms within a crystal, providing precise bond lengths, bond angles, and the absolute configuration of the molecule. Without experimental data, a table of crystallographic parameters cannot be constructed.

Powder X-ray Diffraction for Crystalline Phase Analysis

Information regarding the analysis of the crystalline phase of this compound using powder X-ray diffraction is not available. This non-destructive technique is used to identify crystalline phases present in a material and can provide information on unit cell dimensions. As no diffraction patterns for this specific compound have been published, a data table of diffraction peaks and their corresponding Miller indices cannot be provided.

Computational and Theoretical Investigations of 3 Hydroxy 4 Iodopyridine 2 Carbaldehyde

Molecular Dynamics and Conformational Analysis

Intermolecular Interactions and Aggregation Behavior

Until dedicated computational studies on 3-Hydroxy-4-iodopyridine-2-carbaldehyde are conducted and published, a comprehensive review as outlined cannot be compiled.

Mechanistic Elucidation through Computational Modeling

Computational modeling has become an indispensable tool for unraveling the intricate details of reaction mechanisms. nih.gov By employing methods such as Density Functional Theory (DFT), chemists can simulate chemical reactions at the molecular level, providing a detailed picture of the energetic and geometric changes that occur as reactants are converted into products. nih.gov This is particularly useful for studying short-lived intermediates and high-energy transition states that are often difficult or impossible to observe experimentally. nih.gov

Reaction Pathway Mapping and Transition State Characterization

A fundamental goal of computational mechanistic studies is the mapping of the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, most crucially, the transition states that connect them. The transition state represents the highest energy point along the reaction coordinate and is a critical determinant of the reaction rate.

A common application for a molecule like this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which would involve the carbon-iodine bond. libretexts.org The catalytic cycle of such a reaction typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: This is often the rate-determining step of the catalytic cycle. libretexts.org It involves the insertion of the palladium(0) catalyst into the carbon-iodine bond of the pyridine (B92270). Computational studies can model the geometry of the transition state for this step and calculate its activation energy. For instance, in a model Suzuki-Miyaura reaction of bromobenzene, DFT calculations have determined the activation barrier for oxidative addition to be as low as 2.6 kcal/mol on a palladium cluster catalyst. nih.gov

Transmetalation: In this step, the organic group from the boron reagent is transferred to the palladium(II) center. The presence of a base is crucial, and computational models can explore the role of the base in facilitating this step, for example, by forming a more reactive boronate species. nih.gov In a study on a model Suzuki-Miyaura system, the activation energy for transmetalation was found to be the rate-determining step with a barrier of 36.8 kcal/mol under neutral conditions, which was lowered to 30.5 kcal/mol in the presence of a base. nih.gov

Reductive Elimination: This is the final step, where the two organic fragments are coupled together, and the C-C bond is formed, regenerating the palladium(0) catalyst. Computational studies on various systems have shown that the activation energy for this step is generally low. nih.gov

The following table presents representative calculated activation energies for the elementary steps in a model Suzuki-Miyaura cross-coupling reaction, illustrating the type of data that can be obtained from computational studies.

| Reaction Step | Model System | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | Bromobenzene + Pd Cluster | 2.6 nih.gov |

| Transmetalation (neutral) | Phenylboronic acid | 36.8 nih.gov |

| Transmetalation (basic) | Phenylboronate anion | 30.5 nih.gov |

| Reductive Elimination | Biphenyl formation | 17.7 nih.gov |

This interactive table allows for sorting of the data by clicking on the column headers.

Transition State Geometry: Beyond energetics, computational models provide detailed geometric information about the transition state. For example, during the oxidative addition of a C-Br bond to a palladium cluster, calculations have shown an elongation of the C-Br bond from 1.97 Å in the reactant to 2.41 Å in the transition state. nih.gov

Understanding Regioselectivity and Stereoselectivity in Reactions

Many reactions involving multifunctional molecules can potentially yield more than one product isomer. Computational chemistry is a powerful tool for predicting and explaining the observed regioselectivity and stereoselectivity.

Regioselectivity: In the context of this compound, a key question of regioselectivity would arise in reactions that could potentially occur at different positions on the pyridine ring. For example, in a nucleophilic aromatic substitution reaction, a nucleophile could, in principle, attack at different carbon atoms. The relative energies of the transition states for attack at each position can be calculated to predict the major product. The electron-withdrawing nature of the carbaldehyde group and the electronic influence of the hydroxyl and iodo substituents would all play a role in determining the most favorable reaction pathway. Theoretical studies on substituted pyridines have shown that the regioselectivity of nucleophilic additions can be highly dependent on the nature and position of the substituents.

Stereoselectivity: While less directly applicable to the planar pyridine ring itself, if a reaction involving this compound were to create a new stereocenter, for instance, through the addition of a nucleophile to the carbaldehyde group in the presence of a chiral catalyst, computational modeling could be used to understand the origin of the enantioselectivity. By calculating the energies of the diastereomeric transition states leading to the different stereoisomers, the enantiomeric excess of the reaction can be predicted.

Despite a comprehensive search for scientific literature and data, no information was found on the chemical compound "this compound." This suggests that the compound may be a novel or highly specialized molecule that has not yet been synthesized or characterized in published research.

The search did yield information on structurally related compounds, such as "3-Hydroxypyridine-4-carbaldehyde" and other substituted pyridine derivatives. These related compounds are known to be versatile building blocks in organic synthesis. For instance, pyridine derivatives are integral to many biologically active natural products and therapeutic agents. researchgate.net The synthesis of diversely substituted pyridine scaffolds is a significant area of research in medicinal chemistry. researchgate.netrsc.orgchembk.comamericanelements.comnih.govnih.gov

Furthermore, pyridine-based molecules are widely used in the design of ligands for metal complexes and catalytic systems. The electronic properties and structural arrangement of substituents on the pyridine ring can significantly influence the performance of such catalysts. rsc.orgrdd.edu.iq Specifically, derivatives of pyridine-2-carbaldehyde have been utilized in creating copper(II) complexes for catalytic applications. rsc.org

However, due to the strict focus of the requested article on "this compound" and the absence of any specific data for this compound, it is not possible to generate the detailed article as outlined in the user's instructions. The lack of available research findings prevents a scientifically accurate discussion of its role as a precursor, its application in ligand design, or its use as an intermediate in advanced materials.

Applications of 3 Hydroxy 4 Iodopyridine 2 Carbaldehyde As a Versatile Synthetic Building Block

Intermediate in the Preparation of Advanced Materials

Incorporation into Organic Electronic Materials

The unique arrangement of functional groups in 3-Hydroxy-4-iodopyridine-2-carbaldehyde makes it a promising candidate for incorporation into organic electronic materials. The pyridine (B92270) ring, being an electron-deficient system, is an attractive component for n-type organic semiconductors. The presence of the aldehyde, hydroxy, and iodo substituents offers multiple pathways for polymerization and modification, allowing for the fine-tuning of electronic and physical properties.

The aldehyde group can participate in various condensation polymerizations, such as Knoevenagel or Wittig-type reactions, to form conjugated polymers. For instance, it can be reacted with compounds containing active methylene (B1212753) groups to yield poly(pyridine vinylene) (PPV) derivatives. The resulting conjugated backbone is essential for charge transport in organic electronic devices. The electron-withdrawing nature of the pyridine nitrogen can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the polymer, facilitating electron injection and transport, a desirable characteristic for n-type materials used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The hydroxyl group at the 3-position can influence the polymer's solubility, morphology, and intermolecular interactions through hydrogen bonding. This can be crucial for solution-based processing of organic electronic devices. Furthermore, the hydroxyl group can be chemically modified, for example, by etherification or esterification, to attach side chains that can further tune the material's properties, such as its solubility in common organic solvents or its solid-state packing.

The iodine atom at the 4-position is a particularly versatile functional group for creating complex organic electronic materials. It can be utilized in various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to extend the conjugation of the polymer or to create copolymers with other aromatic units. This allows for the precise engineering of the band gap and energy levels of the resulting material. For example, coupling with electron-rich monomers can lead to donor-acceptor copolymers with low band gaps, which are of interest for organic photovoltaic (OPV) applications.

A hypothetical synthetic route towards a pyridine-based polymer for organic electronics starting from this compound could involve a Sonogashira coupling of the iodo-position with an alkyne-containing monomer, followed by a Knoevenagel condensation of the aldehyde group to form the conjugated backbone. The properties of such a polymer would be influenced by the specific co-monomers used and any subsequent modifications of the hydroxyl group.

Building Block for Functional Polymers and Coatings

Beyond organic electronics, this compound serves as a valuable building block for a variety of functional polymers and coatings due to its multifunctional nature. The combination of a pyridine core with reactive aldehyde, hydroxyl, and iodo groups allows for the synthesis of polymers with tailored properties for specific applications.

The aldehyde functionality can be used to form polymers through reactions like polycondensation or to graft the molecule onto existing polymer backbones. For example, it can react with diols to form polyacetals or with diamines to create polyimines (Schiff bases). These polymers can exhibit interesting properties such as thermal stability and chelating abilities. The aldehyde group also allows for post-polymerization modification, enabling the introduction of further functionalities.

The hydroxyl group is a key feature for applications in coatings. It can participate in curing processes, for instance, by reacting with isocyanates to form polyurethanes or with epoxides to form epoxy resins. The presence of the hydroxyl group can also enhance the adhesion of the coating to various substrates through hydrogen bonding. Furthermore, its ability to chelate metal ions can be exploited to create coatings with anticorrosive or antimicrobial properties.

The iodine atom offers a site for creating highly functionalized polymers through cross-coupling reactions. This allows for the introduction of various organic moieties that can impart specific functionalities to the polymer. For instance, grafting of long alkyl chains can improve the hydrophobicity of a coating, while the introduction of fluorescent groups can lead to sensory materials. The carbon-iodine bond can also be a precursor for other functional groups through nucleophilic substitution reactions.

An example of a functional polymer derived from this compound could be a polyester (B1180765) synthesized by reacting the hydroxyl group with a diacid chloride. The resulting polymer would have pendant aldehyde and iodo groups along the chain, which could be further functionalized. For instance, the aldehyde could be used to crosslink the polymer, creating a robust coating, while the iodo-group could be used to attach bioactive molecules.

The table below summarizes the potential polymerization and modification reactions for each functional group of this compound and the resulting potential applications.

| Functional Group | Polymerization/Modification Reaction | Potential Polymer Type | Potential Applications |

| Aldehyde | Knoevenagel Condensation | Poly(pyridine vinylene) | Organic Electronics |

| Wittig Reaction | Poly(pyridine vinylene) | Organic Electronics | |

| Polycondensation with diols | Polyacetal | Biodegradable Polymers | |

| Polycondensation with diamines | Polyimine (Schiff Base) | Chelating Resins, Catalysis | |

| Hydroxyl | Reaction with isocyanates | Polyurethane | Coatings, Foams, Elastomers |

| Reaction with epoxides | Epoxy Resin | Adhesives, Coatings | |

| Esterification with diacids | Polyester | Fibers, Films, Coatings | |

| Etherification | Modified Polymers | Tunable Solubility/Properties | |

| Iodine | Suzuki Coupling | Conjugated Copolymers | Organic Electronics, Sensors |

| Stille Coupling | Conjugated Copolymers | Organic Electronics | |

| Sonogashira Coupling | Conjugated Copolymers | Organic Electronics, Functional Materials | |

| Nucleophilic Substitution | Functionalized Polymers | Biomaterials, Drug Delivery |

The versatility of this compound as a synthetic building block opens up a wide range of possibilities for the design and synthesis of novel functional polymers and coatings with tailored properties for advanced applications.

Future Research Perspectives and Directions for 3 Hydroxy 4 Iodopyridine 2 Carbaldehyde Chemistry

Sustainable and Green Chemistry Approaches for Synthesis

The future synthesis of 3-Hydroxy-4-iodopyridine-2-carbaldehyde and its derivatives will increasingly prioritize sustainability. Research will likely focus on moving away from traditional multi-step syntheses that often involve hazardous reagents and generate significant waste. The principles of green chemistry offer a roadmap for this evolution.

Key research avenues include:

Microwave-Assisted Synthesis: This technique has been recognized as a valuable green chemistry tool, offering advantages like reduced reaction times (from hours to minutes), lower energy consumption, and often leading to purer products with higher yields. nih.govacs.org Future studies could adapt existing pyridine (B92270) syntheses to microwave conditions, potentially developing a rapid and efficient protocol for this compound.

One-Pot Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple reactants combine in a single step to form a complex product, maximizing atom economy and minimizing purification steps. acs.org Designing a convergent, one-pot synthesis for the target molecule from readily available, simpler precursors would be a significant advancement.

Eco-Friendly Solvents and Catalysts: A major goal will be the replacement of volatile and toxic organic solvents with greener alternatives like water or ethanol. acs.orgbiosynce.com Furthermore, the development and use of reusable, heterogeneous catalysts, such as zeolites or activated fly ash, could streamline purification and reduce the environmental impact of the synthesis. nih.govbhu.ac.in

Table 1: Comparison of a Hypothetical Traditional vs. Green Synthesis Approach

| Parameter | Traditional Approach | Proposed Green Approach |

|---|---|---|

| Methodology | Multi-step classical condensation and functionalization | One-pot, microwave-assisted multicomponent reaction |

| Solvents | Chlorinated solvents (e.g., Dichloromethane) | Ethanol or water |

| Catalyst | Homogeneous acid/base catalysts | Reusable solid acid catalyst (e.g., Zeolite) |

| Reaction Time | 12–24 hours | 5–15 minutes |

| Energy Input | High (prolonged heating/reflux) | Low (short microwave irradiation) |

| Atom Economy | Low to moderate | High |

| Workup/Purification | Multiple extractions and column chromatography | Simple filtration and crystallization |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique combination of functional groups in this compound provides a rich platform for exploring novel chemical reactions. Future research will likely move beyond predictable transformations to uncover unprecedented reactivity.

Potential areas of exploration include:

Skeletal Editing: Advanced strategies that enable the targeted replacement of atoms within the pyridine ring itself, such as a "nitrogen-to-carbon transmutation," could be explored. rsc.org This would allow for the conversion of the pyridine scaffold into a highly functionalized benzene (B151609) derivative, dramatically expanding the molecular diversity accessible from a single precursor.

Advanced C-H Functionalization: While the molecule is already functionalized, direct and selective C-H activation at the remaining positions (C5 and C6) would offer a powerful, atom-economical route to poly-substituted derivatives without the need for pre-functionalized starting materials. acs.org

Novel Annulation Strategies: The aldehyde and iodo groups are prime handles for novel cyclization reactions. Research could focus on developing tandem or cascade sequences where these groups participate in the formation of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines or other medicinally relevant scaffolds. nih.gov

Phosphonium (B103445) Salt Chemistry: The pyridine nitrogen can be activated to form a phosphonium salt. acs.org This intermediate opens up unique avenues for subsequent C–O, C–S, C–N, and C–C bond-forming reactions at positions that are traditionally difficult to functionalize. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery of new materials and bioactive compounds derived from this compound, its chemistry must be adapted for modern high-throughput technologies. Flow chemistry and automated synthesis offer unparalleled advantages in terms of safety, efficiency, and scalability. researchgate.netnih.gov

Future directions in this area include:

Telescoped Synthesis: Multi-step syntheses of derivatives can be "telescoped" in a continuous flow system, where the output from one reactor flows directly into the next. nih.govresearchgate.net This eliminates the need for isolating and purifying intermediates, saving time and resources while allowing for the safe handling of potentially unstable intermediates.

Automated Library Generation: By integrating flow reactors with automated liquid handlers and purification/analysis systems (e.g., HPLC-MS), vast libraries of derivatives can be synthesized rapidly. chimia.ch An automated platform could systematically vary substituents by introducing a diverse set of building blocks at the aldehyde, hydroxyl, or iodo positions.

Process Optimization with Machine Learning: Automated flow systems can be coupled with machine learning algorithms to rapidly optimize reaction conditions (e.g., temperature, residence time, stoichiometry), leading to higher yields and purity with minimal human intervention. researchgate.netchimia.ch

Table 2: Hypothetical Automated Flow Synthesis Workflow for Derivative Library

| Step | Action | Technology | Purpose |

|---|---|---|---|

| 1. Design | Computational design of 100 target derivatives | Machine Learning Model | Select for desired electronic or physical properties |

| 2. Reagent Prep | Automated weighing and dissolution of starting materials | Robotic Liquid/Solid Handler | Prepare stock solutions for synthesis |

| 3. Synthesis | Three-step telescoped reaction sequence | Multi-reactor Flow Chemistry System | Synthesize target molecules without isolation of intermediates |

| 4. Workup | In-line liquid-liquid extraction | Membrane-based Separator | Remove impurities and unreacted starting materials |

| 5. Analysis | Automated sampling and analysis | Integrated HPLC-MS System | Confirm identity and purity of each library member |

| 6. Collection | Dispensing of purified compounds into microtiter plates | Automated Fraction Collector | Prepare library for high-throughput screening |

Development of Supramolecular Assemblies and Smart Materials

The structural features of this compound make it an excellent candidate for constructing ordered supramolecular structures and functional "smart" materials. The pyridine nitrogen, hydroxyl group, and iodine atom can participate in hydrogen bonding, halogen bonding, and metal coordination, driving self-assembly processes. rsc.orgresearchgate.net

Promising research avenues are:

Coordination Polymers and MOFs: The pyridine nitrogen is a classic ligand for metal ions. By reacting the molecule or its derivatives with various metal centers, novel coordination polymers or metal-organic frameworks (MOFs) could be assembled. biosynce.commdpi.com These materials could be designed for applications in gas storage, catalysis, or chemical sensing.

Luminescent Materials: Pyridine-containing structures are integral to many organic light-emitting diodes (OLEDs) and other optoelectronic materials. rsc.orgnih.gov By creating derivatives that extend the π-conjugated system, new fluorescent or phosphorescent materials could be developed for use in sensors or display technologies.

Stimuli-Responsive Materials: The molecule's functional groups can be designed to interact differently in response to external stimuli like pH, specific ions, or light. This could lead to "smart" materials that change color, fluorescence, or solubility, making them suitable for use as sensors or in controlled-release drug delivery systems. nih.gov

Liquid Crystals: By attaching long alkyl chains to the pyridine core, it may be possible to induce liquid crystalline behavior. nih.gov The polarity and rigidity imparted by the heterocyclic core are known to be beneficial for forming mesophases, which are essential for display technologies. nih.gov

Synergistic Combination of Experimental and Advanced Computational Methodologies

The integration of computational chemistry with experimental synthesis is a powerful paradigm that can significantly accelerate research and development. This synergy allows for a "design-make-test-analyze" cycle that is more efficient and insightful than either approach alone. chimia.ch

Future research should leverage this synergy to:

Predict Reactivity and Guide Synthesis: Computational methods like Density Functional Theory (DFT) can be used to model reaction pathways and predict the most likely sites of reactivity on the this compound scaffold. nih.govresearchgate.net This can help experimentalists choose the most promising reaction conditions and avoid unproductive pathways.

In Silico Design of Functional Molecules: Before committing to laborious synthesis, computational screening can be used to design and evaluate virtual libraries of derivatives. tandfonline.com Properties such as electronic structure (HOMO/LUMO levels), solubility, and potential for intermolecular interactions can be calculated to identify candidates with the highest probability of success for a given application, such as in OLEDs or as anti-inflammatory agents. rsc.orgtandfonline.com

Elucidate Structure-Property Relationships: When new derivatives are synthesized and tested, computational modeling can provide a deeper understanding of the experimental results. By correlating calculated molecular properties with observed activities or physical characteristics, robust structure-property relationships can be established, which in turn informs the next round of design. nih.gov

Table 3: Example of a Synergistic Computational-Experimental Workflow

| Phase | Activity | Tools/Methods | Outcome |

|---|---|---|---|

| 1. Design (In Silico) | Propose 50 novel derivatives of the parent compound for sensor applications. | DFT, Molecular Docking | A ranked list of 5 candidate molecules with predicted high binding affinity for a target analyte. |

| 2. Make (Experimental) | Synthesize the top 5 candidate molecules. | Automated Flow Synthesis | Purified compounds for testing. |

| 3. Test (Experimental) | Evaluate the fluorescence response of the 5 compounds in the presence of the target analyte. | Fluorospectrometry | Identification of the most sensitive and selective sensor molecule. |

| 4. Analyze (Synergistic) | Correlate the experimental sensor performance with the initial computational predictions. | Quantitative Structure-Property Relationship (QSPR) Modeling | A refined computational model that more accurately predicts sensor performance, guiding future design efforts. |

Q & A

Q. What are the key synthetic routes for preparing 3-Hydroxy-4-iodopyridine-2-carbaldehyde, and what critical reaction conditions must be controlled?

Methodological Answer: The synthesis typically involves:

- Iodination : Electrophilic substitution at the 4-position of pyridine derivatives using iodine sources (e.g., I₂ with HNO₃ or HIO₃ as oxidizing agents).

- Hydroxyl Protection : Temporary protection of the 3-hydroxy group (e.g., as a silyl ether or methyl ether) to prevent undesired side reactions during aldehyde formation.

- Aldehyde Introduction : Oxidation of a methyl or hydroxymethyl group at the 2-position using reagents like MnO₂ or Swern oxidation (oxalyl chloride/DMSO) .

Critical Conditions : - Temperature control during iodination (exothermic reactions may lead to over-iodination).

- Strict anhydrous conditions during oxidation to avoid aldehyde hydration.

- Deprotection under mild acidic conditions (e.g., dilute HCl) to regenerate the hydroxyl group without degrading the aldehyde.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how should data interpretation account for its structural features?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : The aldehyde proton (δ ~9.5–10.5 ppm) and deshielding effects from the iodine atom on adjacent protons.

- ¹³C NMR : Distinct signals for the aldehyde carbon (δ ~190–200 ppm) and iodine-induced splitting in aromatic carbons.

- IR Spectroscopy : Stretching vibrations for the aldehyde C=O (1700–1750 cm⁻¹) and hydroxyl O–H (broad peak ~3200–3600 cm⁻¹).

- Mass Spectrometry : High-resolution MS to confirm molecular weight, with characteristic isotope patterns (e.g., ¹²⁷I has a natural abundance of 100%, simplifying isotopic identification).

- HPLC : Reverse-phase chromatography (C18 column) with UV detection at 254 nm to assess purity, using acetonitrile/water gradients adjusted for solubility (solubility data in polar solvents ).

Advanced Research Questions

Q. How can crystallographic data (e.g., from SHELX refinements) resolve ambiguities in the molecular structure of this compound, particularly regarding tautomerism or hydrogen-bonding networks?

Methodological Answer:

- SHELX Refinement : Use SHELXL to model hydrogen atom positions and refine bond lengths/angles, especially for tautomeric forms (e.g., keto-enol equilibria involving the hydroxyl and aldehyde groups).

- Hydrogen Bond Analysis : Employ Mercury CSD to visualize and quantify intermolecular interactions (e.g., O–H···O=C hydrogen bonds between hydroxyl and aldehyde groups). Graph-set analysis can classify motifs (e.g., chains or rings) to predict packing behavior.

- Validation Tools : Cross-check thermal displacement parameters (B-factors) to identify disorder or dynamic tautomerism in the crystal lattice.

Q. What computational modeling approaches are recommended to predict the reactivity of the iodo substituent in this compound under cross-coupling conditions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic effects (e.g., iodine’s electron-withdrawing nature on aromatic π-system reactivity).

- Solvent Modeling : Use implicit solvation models (e.g., PCM) to simulate reaction environments for Suzuki-Miyaura couplings (Pd catalysis) or Ullmann reactions (Cu catalysis).

- Transition State Analysis : Identify steric hindrance from the hydroxyl group using NBO (Natural Bond Orbital) analysis, which may influence regioselectivity .

Q. When encountering discrepancies in reported reaction yields for derivatives of this compound, what methodological approaches can identify the source of variability?

Methodological Answer:

- Purity Assessment : Use HPLC to detect trace impurities (e.g., unreacted starting materials or iodination byproducts).

- Reaction Monitoring : In situ FTIR or Raman spectroscopy to track aldehyde formation and optimize reaction termination points.

- Variable Control : Document reagent sources, purity (e.g., ≥99% by NMR ), and storage conditions (e.g., desiccants for moisture-sensitive intermediates).

- Reproducibility Protocols : Standardize quenching methods (e.g., rapid cooling for exothermic steps) and workup procedures (e.g., column chromatography vs. recrystallization).

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (iodinated compounds may cause irritation ).

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., DMSO in Swern oxidation).

- Waste Disposal : Segregate halogenated waste for professional treatment to avoid environmental iodine contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.